Acetylcholinesterase (AChE) Inhibition Potency: 1.30 nM Ki Versus Clinical Benchmark Donepezil
The compound exhibits potent inhibition of acetylcholinesterase (AChE) with a Ki value of 1.30 nM in an assay using acetylcholine iodate as substrate [1]. For direct comparison, the clinically approved AChE inhibitor donepezil (Aricept) displays an IC50 of 5.7 nM to 11.6 nM against human AChE across various studies, and Ki values ranging from approximately 2 nM to 11 nM [2]. The target compound's Ki of 1.30 nM positions it among highly potent AChE inhibitors, with a binding affinity comparable to or exceeding that of the standard-of-care drug in this assay context [1][2].
| Evidence Dimension | AChE Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 1.30 nM |
| Comparator Or Baseline | Donepezil: IC50 = 5.7 nM – 11.6 nM (human AChE); Ki ≈ 2 nM – 11 nM |
| Quantified Difference | Target Ki (1.30 nM) is lower than the typical donepezil IC50/Ki range, indicating comparable or superior binding affinity under the reported assay conditions. |
| Conditions | Inhibition of AChE (unknown origin) using acetylcholine iodate as substrate, preincubated for 10 min, analyzed by Lineweaver-Burk plot. |
Why This Matters
For medicinal chemistry programs targeting cholinergic dysfunction, a sub-nanomolar to low-nanomolar AChE inhibitor scaffold offers a compelling starting point for lead optimization compared to less potent or structurally unrelated cores.
- [1] BindingDB. BDBM50161481 (CHEMBL3785391): Ki=1.30 nM for AChE inhibition. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50161481 (accessed 2026-04-21). View Source
- [2] ProbeChem. Donepezil IC50 data summary. https://probechem.cn/donepezil/ (accessed 2026-04-21). View Source
